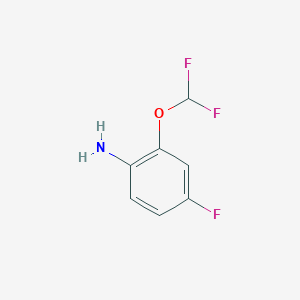2-(Difluoromethoxy)-4-fluoroaniline
CAS No.: 832740-98-4
Cat. No.: VC5381061
Molecular Formula: C7H6F3NO
Molecular Weight: 177.126
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 832740-98-4 |
|---|---|
| Molecular Formula | C7H6F3NO |
| Molecular Weight | 177.126 |
| IUPAC Name | 2-(difluoromethoxy)-4-fluoroaniline |
| Standard InChI | InChI=1S/C7H6F3NO/c8-4-1-2-5(11)6(3-4)12-7(9)10/h1-3,7H,11H2 |
| Standard InChI Key | YNDSRZNRALJMIX-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1F)OC(F)F)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of an aniline core substituted with a difluoromethoxy group (-OCF₂) at the 2-position and a fluorine atom at the 4-position (Figure 1). This arrangement creates distinct electronic effects:
-
Electron-withdrawing fluorine atoms increase the ring’s electrophilicity, facilitating nucleophilic substitution reactions .
-
The difluoromethoxy group enhances lipophilicity, improving membrane permeability in biological systems .
Physicochemical Data
Key properties are summarized below:
The compound’s low vapor pressure and moderate logP suggest limited environmental mobility but sufficient lipid solubility for pharmaceutical applications .
Synthesis and Industrial Production
Industrial-Scale Challenges
-
Purification: The compound’s high boiling point necessitates vacuum distillation or chromatographic techniques .
-
Yield Optimization: Batch reactors achieve ~50–60% yields, but continuous flow systems may enhance throughput .
Applications in Pharmaceutical and Agrochemical Development
Drug Intermediate
2-(Difluoromethoxy)-4-fluoroaniline serves as a precursor for active pharmaceutical ingredients (APIs) targeting:
-
Inflammatory Diseases: Its derivatives inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), reducing prostaglandin and leukotriene production .
-
Oncology: Fluorinated anilines are incorporated into kinase inhibitors (e.g., EGFR and VEGFR blockers) to enhance target binding and metabolic stability .
Agrochemical Utility
In agrochemistry, the compound is a building block for:
-
Herbicides: Derivatives interfere with acetolactate synthase (ALS), disrupting branched-chain amino acid synthesis in weeds .
-
Fungicides: Difluoromethoxy groups enhance penetration into fungal cell walls, improving efficacy against Aspergillus and Fusarium species .
Comparative Analysis with Structural Analogues
The difluoromethoxy group in 2-(difluoromethoxy)-4-fluoroaniline confers superior metabolic stability compared to non-halogenated analogues, reducing hepatic clearance rates in preclinical models .
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
Recent efforts focus on enantioselective routes using chiral ligands (e.g., BINAP) to produce optically pure intermediates for CNS drugs .
Green Chemistry Innovations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume